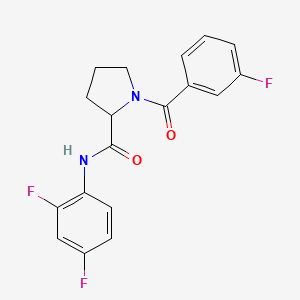
N-(4-acetylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide, also known as ADMIO, is a chemical compound that has been studied extensively for its potential therapeutic applications. ADMIO belongs to a class of compounds called amides, which are widely used in medicinal chemistry due to their diverse biological activities.
作用機序
The mechanism of action of N-(4-acetylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide involves its ability to modulate various signaling pathways in cells. N-(4-acetylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide has been shown to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in inflammation. N-(4-acetylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide also activates the Nrf2 pathway, which is responsible for regulating oxidative stress.
Biochemical and physiological effects:
N-(4-acetylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide has been shown to have various biochemical and physiological effects in cells and tissues. N-(4-acetylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide has been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as glutathione peroxidase and catalase. N-(4-acetylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide has also been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
実験室実験の利点と制限
N-(4-acetylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide has several advantages for use in laboratory experiments. N-(4-acetylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide is readily available and relatively easy to synthesize. N-(4-acetylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide has also been shown to have low toxicity in vitro and in vivo. However, N-(4-acetylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide has some limitations for use in laboratory experiments. N-(4-acetylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide is not very soluble in water, which can make it difficult to use in aqueous solutions. N-(4-acetylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide also has a relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for research on N-(4-acetylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide. One possible direction is to investigate the use of N-(4-acetylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide in combination with other drugs or therapies for cancer treatment. Another direction is to study the effects of N-(4-acetylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide on other signaling pathways involved in inflammation and oxidative stress. Additionally, more research is needed to determine the optimal dosage and administration of N-(4-acetylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide for therapeutic applications.
In conclusion, N-(4-acetylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide is a chemical compound that has been studied extensively for its potential therapeutic applications. N-(4-acetylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide has been shown to have various biochemical and physiological effects in cells and tissues, and has several advantages for use in laboratory experiments. Further research is needed to fully understand the therapeutic potential of N-(4-acetylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide and its mechanisms of action.
合成法
The synthesis of N-(4-acetylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide involves the reaction of 4-chloro-3,5-dimethylphenol with 2-bromo-4'-acetylacetanilide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-chloroethyl chloroformate to yield N-(4-acetylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide.
科学的研究の応用
N-(4-acetylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide has been studied for its potential therapeutic applications in various fields such as oncology, cardiovascular disease, and neurodegenerative disorders. In oncology, N-(4-acetylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In cardiovascular disease, N-(4-acetylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide has been found to have a protective effect on the heart by reducing oxidative stress and inflammation. In neurodegenerative disorders, N-(4-acetylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
特性
IUPAC Name |
N-(4-acetylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c1-11-9-17(10-12(2)18(11)20)24-14(4)19(23)21-16-7-5-15(6-8-16)13(3)22/h5-10,14H,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYNLSBUNGCUJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-dimethyl-1-(3-pyridinyl)-1,5,6,7,8,9-hexahydrocyclohepta[b]pyrrolo[3,2-e]pyridin-4-amine](/img/structure/B5963828.png)
![4-{[(phenylacetyl)amino]methyl}benzoic acid](/img/structure/B5963835.png)
![1-(1,3-benzodioxol-5-ylcarbonyl)-4-[3-(trifluoromethyl)benzyl]piperazine hydrochloride](/img/structure/B5963841.png)
![N-benzyl-1'-[(5-methyl-2-furyl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5963853.png)
![[1-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-piperidinyl]methanol](/img/structure/B5963865.png)
![4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-[2-oxo-2-(1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B5963867.png)
![{1-[3-(4-methoxyphenyl)propanoyl]-3-piperidinyl}(2-naphthyl)methanone](/img/structure/B5963875.png)

![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide](/img/structure/B5963893.png)
![1-[3-(5-methyl-2-furyl)butyl]-N-[3-(1H-pyrazol-5-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5963896.png)
![1-(2-furylmethyl)-N-[1-(4-isobutylbenzyl)-3-piperidinyl]-4-piperidinecarboxamide](/img/structure/B5963902.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5963908.png)
![4-[(4-methyl-1-phthalazinyl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B5963919.png)
![1-[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5963936.png)